![molecular formula C17H15F3N4 B1401789 Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311280-41-7](/img/structure/B1401789.png)
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethyl-pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have shown activity against various biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been known to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The solubility and stability of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, including antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a trifluoromethyl-pyridine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Applications in Scientific Research
The compound exhibits potential applications across various fields, particularly in medicinal chemistry and agricultural science. Below are some key areas of application:
Pharmaceutical Development
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has shown promise in drug development due to its biological activity:
- Anti-inflammatory Properties : Similar compounds have been documented to inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways. This suggests potential use in treating inflammatory diseases.
- Anticancer Activity : Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth, making this compound a candidate for anticancer drug development.
Agrochemical Applications
The structural features of this compound may also lend themselves to applications in agrochemicals:
- Pesticide Development : The trifluoromethyl group can enhance biological activity and stability, potentially leading to the development of effective pesticides.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other complex organic molecules:
- Synthetic Pathways : Its diverse functional groups allow it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks, making it useful in synthetic organic chemistry.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds with pyrazole and pyridine structures:
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares the pyrazole ring structure and is used in similar applications.
Indole derivatives: Contain a similar aromatic ring system and are known for their diverse biological activities
Uniqueness
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is unique due to its trifluoromethyl-pyridine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, commonly referred to as compound 1311279-58-9, is a complex organic molecule notable for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F3N4, with a molecular weight of 346.35 g/mol. The compound features a trifluoromethyl group, a pyridine ring, and a pyrazole moiety, which are significant contributors to its biological activity.
Property | Value |
---|---|
IUPAC Name | N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine |
CAS Number | 1311279-58-9 |
Molecular Formula | C18H17F3N4 |
Molecular Weight | 346.35 g/mol |
Purity | ≥95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole structure. For instance, derivatives containing trifluoromethyl phenyl groups have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs) and were effective in inhibiting biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .
Case Study: Antimicrobial Efficacy
A study synthesized various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited:
- High potency against Staphylococcus aureus.
- Bactericidal effects confirmed through time-kill assays.
- Moderate inhibition of biofilm formation and destruction.
These findings suggest that the compound could serve as a lead structure for developing new antimicrobials .
Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered considerable attention. Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, studies on breast cancer cells (MDA-MB-231) revealed that specific derivatives could enhance caspase activity and trigger morphological changes indicative of apoptosis at micromolar concentrations .
Data Table: Anticancer Activity Overview
Compound | Cell Line | Concentration (µM) | Apoptosis Induction | Caspase Activity Increase |
---|---|---|---|---|
7d | MDA-MB-231 | 1.0 | Yes | 1.33 times |
7h | MDA-MB-231 | 10.0 | Yes | 1.57 times |
10c | MDA-MB-231 | 2.5 | Yes | Not specified |
These results underscore the potential of this class of compounds in cancer therapy, particularly in targeting resistant cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division.
- Caspase Activation : Induction of apoptosis through caspase pathway activation is a key feature in its anticancer activity.
- Biofilm Disruption : The ability to disrupt bacterial biofilms enhances its efficacy as an antimicrobial agent.
Properties
IUPAC Name |
N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-4-11(8-12)14-6-7-21-23-14/h3-10H,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJUVESIRZKFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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